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molecular formula C11H10N2O3 B031662 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid CAS No. 247128-12-7

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No. B031662
M. Wt: 218.21 g/mol
InChI Key: AACAKXDXYHEHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859549B2

Procedure details

To a solution of 4-(1-carboxyethyl)-1(2H)-phthalazinone (1.5 g, 6.9 mmol) in EtOH (50 mL) was added thionyl chloride (1.10 mL, 15.1 mmol). The mixture was stirred at 80° C. for 4 hours, cooled to 0° C., and quenched with 1M NaHCO3 (40 mL). The aq layer was extracted with EtOAc (2×50 mL), dried (Na2SO4), filtered, and concentrated to give the title compound: MS (ESI+) M/Z 247 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[NH:8][N:7]=1)[CH3:5])([OH:3])=[O:2].S(Cl)(Cl)=O.[CH3:21][CH2:22]O>>[O:16]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:6]([CH:4]([CH3:5])[C:1]([O:3][CH2:21][CH3:22])=[O:2])=[N:7][NH:8]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)(O)C(C)C1=NNC(C2=CC=CC=C12)=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 1M NaHCO3 (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq layer was extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NN=C(C2=CC=CC=C12)C(C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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